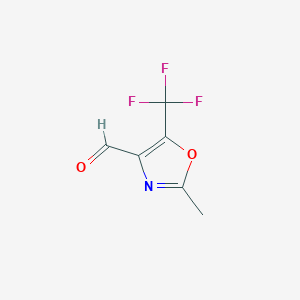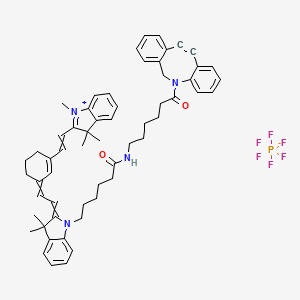
Cyanine7 DBCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine7 DBCO is a near-infrared (NIR) fluorescent dye that incorporates a cycloalkyne moiety. This compound is particularly notable for its use in copper-free, strain-promoted alkyne-azide cycloaddition (spAAC) reactions, which are a subset of click chemistry. The azodibenzocyclooctyne (DBCO) fragment within this compound is a stable yet highly reactive cycloalkyne that rapidly reacts with azides to form stable triazoles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine7 DBCO typically involves the conjugation of a Cyanine7 dye with a DBCO moiety. The process begins with the preparation of the Cyanine7 dye, which is a heptamethine cyanine dye known for its strong NIR fluorescence. The DBCO moiety is then introduced through a series of chemical reactions that ensure the stability and reactivity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of advanced chromatographic techniques for purification and stringent quality control measures to maintain consistency in the product .
化学反応の分析
Types of Reactions
Cyanine7 DBCO primarily undergoes cycloaddition reactions with azides, forming stable triazoles. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The most common reagents used with this compound are azides, which react with the DBCO moiety under mild conditions without the need for copper catalysts. The reaction typically occurs at room temperature and does not require elevated temperatures or harsh conditions .
Major Products Formed
The major product formed from the reaction of this compound with azides is a stable triazole, which is highly useful in various bioconjugation and labeling applications .
科学的研究の応用
Cyanine7 DBCO has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Fluorescent Labeling: Used for labeling biomolecules such as proteins, nucleic acids, and small molecules for imaging and diagnostic purposes
Disease Diagnosis: Employed in the detection and diagnosis of diseases through fluorescence imaging techniques.
Immunoassays: Utilized in immunoassays for the detection of specific antigens or antibodies.
DNA Detection: Applied in the detection and analysis of DNA sequences.
Bioconjugation: Used for the conjugation of biomolecules in various research and industrial applications
作用機序
The mechanism of action of Cyanine7 DBCO involves its cycloalkyne moiety, which reacts with azides through strain-promoted alkyne-azide cycloaddition (spAAC). This reaction forms a stable triazole, allowing for the efficient and specific labeling of biomolecules. The NIR fluorescence of Cyanine7 enables its use in imaging applications, providing high sensitivity and specificity .
類似化合物との比較
Cyanine7 DBCO is unique due to its combination of NIR fluorescence and cycloalkyne reactivity. Similar compounds include:
Cyanine5 DBCO: Another NIR fluorescent dye with similar applications but different spectral properties.
Sulfo-Cyanine7 DBCO: A water-soluble variant of this compound, offering enhanced solubility in aqueous media.
Alexa Fluor 750 DBCO: A commercially available dye with similar applications but different chemical structure and properties.
This compound stands out due to its high fluorescence quantum yield, excellent photostability, and efficient bioconjugation capabilities, making it a valuable tool in various scientific research applications .
特性
分子式 |
C58H65F6N4O2P |
|---|---|
分子量 |
995.1 g/mol |
IUPAC名 |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide;hexafluorophosphate |
InChI |
InChI=1S/C58H64N4O2.F6P/c1-57(2)48-26-13-16-29-51(48)60(5)53(57)37-33-43-21-20-22-44(41-43)34-38-54-58(3,4)49-27-14-17-30-52(49)61(54)40-19-7-8-31-55(63)59-39-18-6-9-32-56(64)62-42-47-25-11-10-23-45(47)35-36-46-24-12-15-28-50(46)62;1-7(2,3,4,5)6/h10-17,23-30,33-34,37-38,41H,6-9,18-22,31-32,39-40,42H2,1-5H3;/q;-1/p+1 |
InChIキー |
BCPAGJWDXBIMJR-UHFFFAOYSA-O |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)(C)C)CCC3)C)C.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


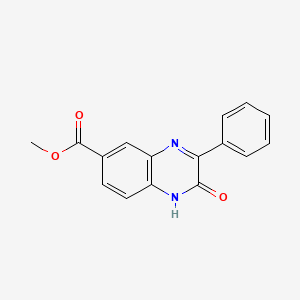
![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)
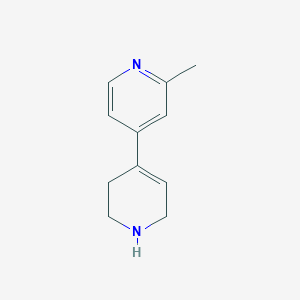
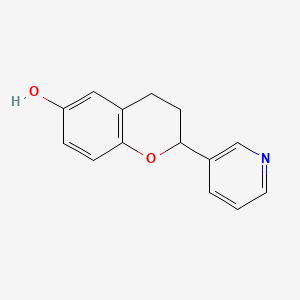
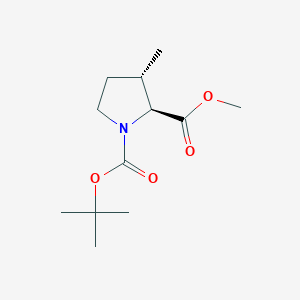
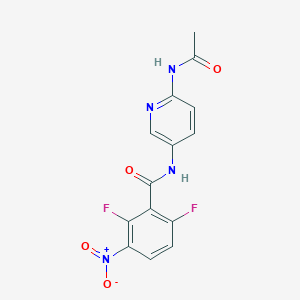
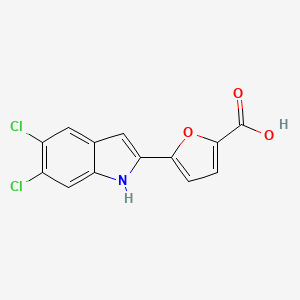
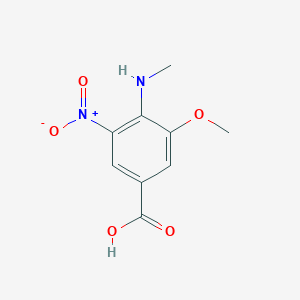

![O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13894239.png)
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13894245.png)


